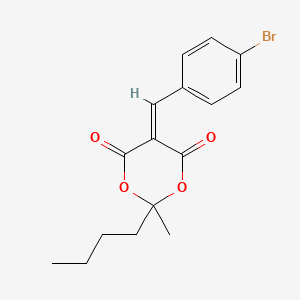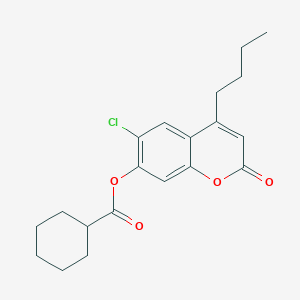
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate: is a complex organic compound belonging to the chromen-2-one derivatives. This compound features a chromen-2-one core with a butyl group at the 4-position, a chlorine atom at the 6-position, and a cyclohexanecarboxylate group at the 7-position. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate typically involves multiple steps, starting with the formation of the chromen-2-one core. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: : This can be achieved through the cyclization of appropriate precursors, such as 4-butyl-6-chloro-2-hydroxybenzaldehyde, using cyclization agents like polyphosphoric acid (PPA).
Introduction of the cyclohexanecarboxylate group: : The cyclohexanecarboxylate group can be introduced via esterification reactions, where the hydroxyl group of the chromen-2-one core is reacted with cyclohexanecarboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Substitution reactions may require specific catalysts and solvents, depending on the desired substituent.
Major Products Formed
The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Medicine: : Its potential therapeutic properties are being explored, with research focusing on its effects on various diseases and conditions.
Industry: : The compound's unique properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes or industrial applications.
Comparison with Similar Compounds
4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate: can be compared with other similar compounds, such as 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzenesulfonate . While both compounds share the chromen-2-one core, the differences in their substituents lead to distinct chemical and biological properties. The uniqueness of This compound lies in its cyclohexanecarboxylate group, which imparts specific characteristics that are not present in similar compounds.
Properties
IUPAC Name |
(4-butyl-6-chloro-2-oxochromen-7-yl) cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO4/c1-2-3-7-14-10-19(22)24-17-12-18(16(21)11-15(14)17)25-20(23)13-8-5-4-6-9-13/h10-13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPOICMEJKOATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1N4-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-14-DICARBOXAMIDE](/img/structure/B5231774.png)
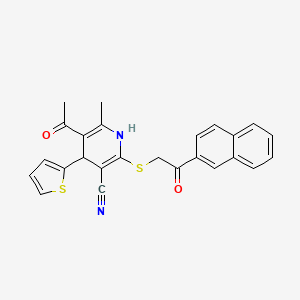
![N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5231783.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5231791.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5231801.png)
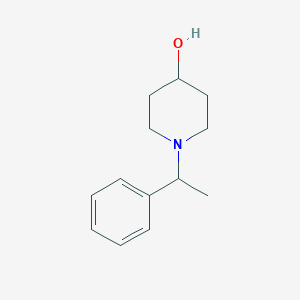
![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5231811.png)

![2-methyl-5-{4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5231817.png)
METHANONE](/img/structure/B5231822.png)
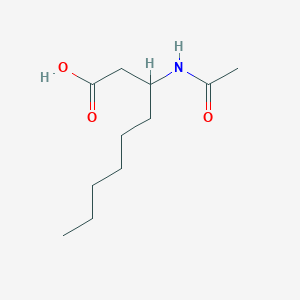
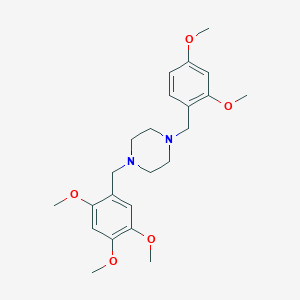
![4-(3-Bromo-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide](/img/structure/B5231845.png)
